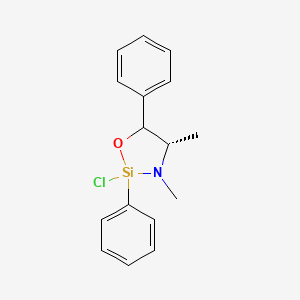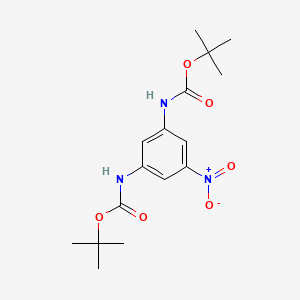![molecular formula C39H54O7 B15286890 6a-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxymethyl]-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15286890.png)
6a-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxymethyl]-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Myriceric acid B is a triterpenoid compound isolated from the root bark of Myrica cerifera L. It is known for its potent biological activities, including anti-HIV-1 and antitumor properties . The molecular formula of Myriceric acid B is C39H54O7, and it has a molecular weight of 634.84 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Myriceric acid B involves multiple steps, including the extraction from natural sources and chemical modifications. One of the methods includes the use of continuous-flow chemistry and photochemistry, which allows for the synthesis of complex molecules under mild conditions . This method is advantageous due to better mixing, efficiency, heat transfer, and safety compared to traditional batch methods .
Industrial Production Methods: Industrial production of Myriceric acid B can be achieved through continuous-flow synthetic methodologies. These methods utilize a continuously flowing stream of reactive fluids combined with photochemistry, which works with the chemical effects of light . This approach is beneficial for producing high-purity compounds with less pollution and energy consumption .
化学反应分析
Types of Reactions: Myriceric acid B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to create derivatives for further study.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize Myriceric acid B.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).
Major Products Formed: The major products formed from these reactions include various derivatives of Myriceric acid B, which can be used for further biological testing and applications.
科学研究应用
Myriceric acid B has a wide range of scientific research applications, including:
Chemistry: It is used as a lead compound for developing novel synthetic methodologies and studying reaction mechanisms.
Industry: Myriceric acid B is used in the development of pharmaceuticals and other bioactive compounds.
作用机制
Myriceric acid B exerts its effects by targeting specific molecular pathways. For instance, it inhibits the entry of HIV-1 by targeting the gp41 protein, preventing the virus from entering host cells . The compound’s anti-HIV-1 activity is associated with its ability to block the formation of the gp41 six-helix bundle, a critical step in the viral entry process . Additionally, the carboxyl group at the C-28 position and the hydroxyl group at the C-3 position are crucial for its biological activity .
相似化合物的比较
Myriceric acid B is unique compared to other similar compounds due to its specific molecular structure and biological activities. Similar compounds include:
Myriceric acid A: Another triterpenoid from Myrica cerifera, known for its endothelin receptor antagonist activity.
Myriceric acid C: Similar to Myriceric acid B but with different biological activities.
Oleanolic acid: A well-known triterpenoid with various pharmacological properties, including anti-inflammatory and anticancer activities.
Myriceric acid B stands out due to its potent anti-HIV-1 activity and its potential as a lead compound for developing new therapeutic agents .
属性
IUPAC Name |
6a-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O7/c1-34(2)17-18-38(33(44)45)19-20-39(23-46-32(43)12-8-24-7-10-27(40)28(41)21-24)25(26(38)22-34)9-11-30-36(5)15-14-31(42)35(3,4)29(36)13-16-37(30,39)6/h7-10,12,21,26,29-31,40-42H,11,13-20,22-23H2,1-6H3,(H,44,45) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCSLJUDQLFLNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)COC(=O)C=CC6=CC(=C(C=C6)O)O)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
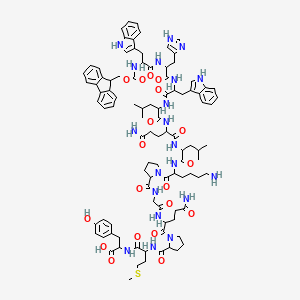

![3-[1-(4-Methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B15286832.png)
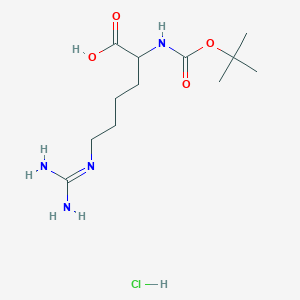
![5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B15286846.png)

![4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B15286854.png)
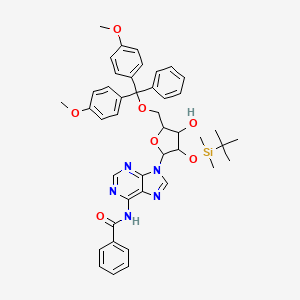
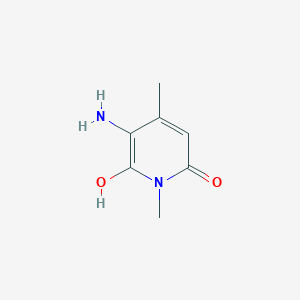
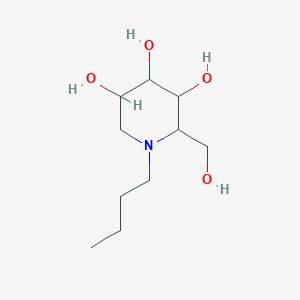
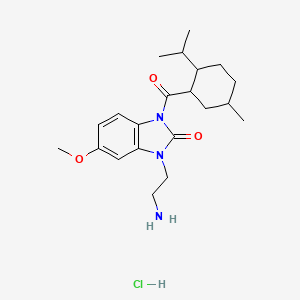
![2-(2-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid](/img/structure/B15286901.png)
